(E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine is an organic compound characterized by the presence of a hydrazine functional group attached to a methoxyphenyl and phenylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine typically involves the condensation reaction between 4-methoxybenzaldehyde and phenylhydrazine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Azobenzene derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
(E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with similar structural features.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a methoxyphenyl group.
Uniqueness
(E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine is unique due to its specific hydrazone linkage and the presence of both methoxyphenyl and phenylmethylidene groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
38395-64-1 |
---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine |
InChI |
InChI=1S/C14H14N2O/c1-17-13-9-7-12(8-10-13)14(16-15)11-5-3-2-4-6-11/h2-10H,15H2,1H3/b16-14+ |
InChI Key |
FAIIQDWYCSYMHC-JQIJEIRASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/N)/C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NN)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.